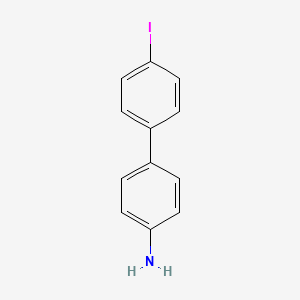

4-Amino-4'-iodobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUACKEOWOIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036834 | |

| Record name | 4-Amino-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7285-77-0 | |

| Record name | 4′-Iodo[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7285-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-iodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007285770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7285-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-IODOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC4E31DEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Amino-4'-iodobiphenyl

CAS Number: 7285-77-0

This technical guide provides a comprehensive overview of 4-Amino-4'-iodobiphenyl, a bifunctional aromatic compound with applications in organic synthesis and as a potential intermediate in the development of novel materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, also known as 4-(4-iodophenyl)aniline, is a halogenated aromatic amine. While extensive experimental data is not widely published, its fundamental properties have been computed and are summarized below. For context, experimental data for the closely related compounds 4-aminobiphenyl and 4-iodobiphenyl are also provided.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Aminobiphenyl | 4-Iodobiphenyl |

| CAS Number | 7285-77-0[1] | 92-67-1[2] | 1591-31-7 |

| Molecular Formula | C₁₂H₁₀IN[1][3] | C₁₂H₁₁N[4] | C₁₂H₉I[5] |

| Molecular Weight | 295.12 g/mol [1][3] | 169.22 g/mol [2][4] | 280.10 g/mol |

| Melting Point | Data not available | 52-54 °C[2] | 110-114 °C |

| Boiling Point | Data not available | 302 °C[2] | 207 °C at 28 Torr[6] |

| Solubility | Data not available | Soluble in hot water, ethanol, ether, chloroform, and methanol; slightly soluble in cold water.[2] | Data not available |

| Appearance | - | Colorless crystalline solid that turns purple when exposed to air.[7] | White to pale cream powder.[8] |

Note: Properties for this compound are largely computed, as indicated by the lack of cited experimental values.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding nitro-precursor, 4-iodo-4'-nitrobiphenyl.

Synthesis of 4-iodo-4'-nitrobiphenyl

A common method for the synthesis of the nitro-precursor is the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for 4-iodo-4'-nitrobiphenyl

This protocol is adapted from a general method for Suzuki coupling.

-

Reactants:

-

1,4-diiodobenzene

-

4-nitrophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd/C catalyst)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., a mixture of water and an organic solvent like DMF)

-

-

Procedure:

-

To a reaction flask, add 1,4-diiodobenzene, 4-nitrophenylboronic acid, and sodium carbonate in a suitable solvent system.

-

Purge the mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-iodo-4'-nitrobiphenyl.

-

Reduction of 4-iodo-4'-nitrobiphenyl to this compound

A documented method for the reduction of the nitro group to an amine in a similar biphenyl system involves the use of zinc and hydrochloric acid in ethanol.

Experimental Protocol: Reduction to this compound

-

Reactants:

-

4-iodo-4'-nitrobiphenyl

-

Zinc powder

-

Hydrogen chloride (or a source of acid)

-

Ethanol

-

-

Procedure:

-

Dissolve 4-iodo-4'-nitrobiphenyl in ethanol in a round-bottom flask.

-

Add zinc powder to the solution.

-

Slowly add hydrogen chloride while stirring.

-

Reflux the reaction mixture for approximately 1 hour.

-

Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture and filter to remove any remaining zinc.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude this compound.

-

Purify the product, for example, by recrystallization. A 73% yield has been reported for this type of reduction.

-

Applications in Research and Drug Development

Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous therapeutic agents. The bifunctional nature of this compound, with a nucleophilic amino group and an iodo group amenable to cross-coupling reactions, makes it a valuable building block in organic synthesis.

-

Pharmaceutical Synthesis: The amino group can be a site for acylation, alkylation, or diazotization, while the iodo group is a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecules with potential therapeutic activities.[6] Iodinated compounds, in general, have shown antiproliferative activity against cancer cell lines.[9]

-

Materials Science: Iodobiphenyl derivatives are important intermediates in the synthesis of liquid crystal materials and organic light-emitting diodes (OLEDs).[10] The rigid biphenyl core contributes to the desired molecular alignment in these applications.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the biological activity of its parent compound, 4-aminobiphenyl, is well-established as a human carcinogen, primarily causing bladder cancer.[7]

Carcinogenic Mechanism of 4-Aminobiphenyl (Potential Relevance)

The carcinogenicity of 4-aminobiphenyl is attributed to its metabolic activation, which leads to the formation of DNA adducts. This process can be generalized in the following workflow:

References

- 1. 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Aminobiphenyl | 92-67-1 [chemicalbook.com]

- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Iodobiphenyl, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4-Iodobiphenyl, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

physicochemical characteristics of 4-Amino-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, analytical methodologies, and synthetic applications of 4-Amino-4'-iodobiphenyl (CAS No. 7285-77-0). This biphenyl derivative is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.

Core Physicochemical Characteristics

This compound, also known by its IUPAC name 4-(4-iodophenyl)aniline, is an aromatic amine containing a biphenyl scaffold functionalized with an amino group and an iodine atom at the 4 and 4' positions, respectively.[1] This structure imparts specific reactivity and properties that are leveraged in various synthetic applications. While extensive experimental data is not widely published, a summary of its known and computed properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(4-iodophenyl)aniline | [1] |

| CAS Number | 7285-77-0 | [1] |

| Molecular Formula | C₁₂H₁₀IN | [1] |

| Molecular Weight | 295.12 g/mol | [1] |

| Exact Mass | 294.98580 Da (Computed) | [1] |

| pKa (Conjugate Acid) | 4.35 (Reference value for 4-Aminobiphenyl) | [2] |

| Solubility | Soluble in Dichloromethane, DMSO, Methanol (Reference for 4-Aminobiphenyl) |

Note: Some experimental values, such as pKa and solubility, are referenced from the parent compound 4-Aminobiphenyl due to the limited availability of specific data for the iodinated derivative. These values provide a reasonable estimate of its chemical behavior.

Experimental Protocols & Methodologies

The analysis and synthesis of this compound involve standard organic chemistry techniques. Its structure, featuring a primary amine and an aryl iodide, makes it suitable for a range of analytical methods and a versatile substrate for cross-coupling reactions.

A plausible synthetic pathway involves:

-

Nitration of 4-iodobiphenyl: Reaction of 4-iodobiphenyl with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 4' position of the unsubstituted phenyl ring.

-

Reduction of 4-iodo-4'-nitrobiphenyl: The resulting nitro compound is then reduced to the primary amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst), or iron powder in acidic medium.

HPLC is a primary technique for assessing the purity and quantifying this compound. A typical reversed-phase HPLC (RP-HPLC) method can be developed based on protocols for similar aromatic amines.

Objective: To separate and quantify this compound from reaction mixtures or for quality control.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective for separating aromatic compounds. For halogenated aromatics, phenyl-based columns (e.g., Phenyl-Hexyl) can also offer alternative selectivity through pi-pi interactions.[3]

-

Mobile Phase: A gradient elution is typically employed to ensure good resolution.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier helps to protonate the amine, reducing peak tailing from interactions with free silanol groups on the silica support.

-

Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

-

-

Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific sample matrix.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm, where biphenyl systems typically exhibit strong absorbance.[4]

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of methanol and water, and filtered through a 0.22 µm syringe filter before injection.

The following diagram illustrates a generalized workflow for the HPLC analysis of a synthetic compound like this compound.

Applications in Research and Drug Development

The primary utility of this compound in a research context is as a versatile building block for synthesizing more complex molecules. Its two distinct functional groups—the nucleophilic amine and the electrophilic aryl iodide—can be manipulated selectively in subsequent reactions.

-

Aryl Iodide Moiety: The carbon-iodine bond is highly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new aryl, alkyl, alkynyl, or amino substituents at the 4'-position, enabling the construction of diverse molecular scaffolds.

-

Amino Group Moiety: The primary amine can undergo a wide range of chemical transformations, including acylation to form amides, alkylation, diazotization to form diazonium salts (which are themselves versatile intermediates), and reductive amination.

This dual functionality makes this compound a valuable precursor for creating libraries of compounds in drug discovery programs, where systematic structural modifications are required to optimize biological activity and pharmacokinetic properties.

While no specific signaling pathways involving this compound are documented, its structural relative, 4-Aminobiphenyl, is a well-known procarcinogen. The metabolic activation pathway of 4-Aminobiphenyl offers insight into how such compounds can interact with biological systems. This process involves hepatic N-oxidation by cytochrome P450 enzymes, followed by further transformations that lead to the formation of DNA adducts, a key step in chemical carcinogenesis.[2][5] This knowledge is critical for toxicological assessment during the development of any new drug candidate derived from this scaffold.

The diagram below outlines the simplified metabolic activation pathway of the related compound 4-Aminobiphenyl, which is a critical consideration for any derivative.

Safety and Handling

Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound is considered hazardous.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Amino-4'-iodobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-4'-iodobiphenyl. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing a strong theoretical and practical framework for researchers to determine solubility in their own laboratory settings. This includes qualitative solubility information for the closely related compound, 4-aminobiphenyl, and a detailed experimental protocol for the quantitative determination of solubility.

Introduction to this compound

This compound is a biphenyl derivative containing both an amino group and an iodine atom at the 4 and 4' positions, respectively. Its chemical structure suggests a degree of polarity due to the amino group, which can participate in hydrogen bonding, counterbalanced by the largely nonpolar and hydrophobic biphenyl backbone. The presence of the iodine atom further increases the molecular weight and can influence intermolecular interactions. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, pharmaceutical research, and materials science, as it dictates the choice of reaction media, purification methods, and formulation strategies.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, the solubility of the parent compound, 4-aminobiphenyl, offers valuable insight. The structural similarities suggest that this compound will exhibit a comparable solubility profile.

Table 1: Qualitative Solubility of 4-Aminobiphenyl in Common Organic Solvents

| Solvent | Type | Expected Solubility of 4-Aminobiphenyl |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Diethyl Ether | Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

This data is based on the known solubility of 4-aminobiphenyl and serves as a predictive guide for this compound.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a reliable method for determining the precise solubility of a solid organic compound like this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature bath or a shaker with temperature control. The temperature should be maintained at the desired level for the solubility measurement (e.g., 25 °C). e. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Sample Collection and Preparation: a. Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed or temperature-equilibrated pipette. c. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. d. Dilute the filtered solution with the same organic solvent to a known final volume. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method to be used. e. Accurately weigh the volumetric flask with the diluted solution to determine the mass of the solution.

-

Concentration Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. c. Generate a calibration curve from the data of the standard solutions (absorbance or peak area versus concentration). d. Use the calibration curve to determine the concentration of this compound in the diluted sample solution.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of a solid in an organic solvent.

This comprehensive guide provides researchers with the necessary information and procedures to confidently assess the solubility of this compound in various organic solvents, facilitating its effective use in further research and development.

Stability and Storage of 4-Amino-4'-iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-4'-iodobiphenyl. The information is compiled from established principles of chemical stability, regulatory guidelines on forced degradation studies, and data on related chemical structures. This document is intended to serve as a valuable resource for researchers and professionals handling this compound in drug development and other scientific applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to designing appropriate stability studies and storage strategies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀IN |

| Molecular Weight | 295.12 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not consistently reported; requires experimental verification. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and DMSO. |

| pKa | Not explicitly reported; the amino group is expected to be basic. |

Stability Profile and Potential Degradation Pathways

Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are crucial for identifying potential degradation products and pathways.[1][2] The main degradation pathways anticipated for this compound are hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acidic or basic conditions.[1] While the biphenyl core is generally stable, the amino group could potentially undergo reactions under extreme pH and temperature.

Oxidative Stability

The amino group in this compound makes the molecule susceptible to oxidation.[3] Exposure to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over prolonged periods, could lead to the formation of nitroso, nitro, or polymeric impurities.[4][5]

Photostability

Aromatic amines and iodinated compounds can be sensitive to light.[6][7] Exposure to UV and visible light may induce photodegradation, potentially leading to deiodination, oxidation of the amino group, or polymerization.[8][9][10][11][12]

A conceptual workflow for investigating the degradation of this compound is presented below.

Caption: Forced degradation workflow for this compound.

A hypothetical degradation pathway for this compound is illustrated below, highlighting potential transformation products under different stress conditions.

Caption: Hypothetical degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the potential instabilities, the following storage and handling conditions are recommended to ensure the integrity of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | To minimize thermal degradation and slow down potential oxidative and hydrolytic reactions.[3] |

| Light | Protect from light. Store in amber vials or in the dark. | To prevent photodegradation.[8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the amino group. |

| Container | Use well-sealed containers. | To prevent exposure to moisture and air. |

| Handling | Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment (PPE). | To minimize exposure and contamination. |

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[1][8] These protocols should be adapted and optimized based on preliminary experimental findings.

Protocol for Thermal Stability Testing

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Methodology:

-

Accurately weigh 10-20 mg of this compound into three separate, appropriate glass vials.

-

Seal the vials.

-

Place the vials in a calibrated oven at a constant temperature (e.g., 60°C).

-

As a control, store a similarly prepared vial at the recommended long-term storage temperature (e.g., 2-8°C) in the dark.

-

Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

-

At each time point, dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

-

Analyze the samples immediately by a validated stability-indicating HPLC-MS method.

Protocol for Photostability Testing (ICH Q1B)

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

-

Accurately weigh 10-20 mg of this compound and spread it as a thin layer in a suitable shallow, transparent container.

-

Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Place both the exposed and dark control samples in a photostability chamber.

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10][11][12]

-

Monitor the temperature inside the chamber to ensure it does not artificially contribute to degradation.

-

After the exposure period, dissolve both the exposed and dark control samples in a suitable solvent to a known concentration.

-

Analyze the samples by a validated stability-indicating HPLC-MS method.

Protocol for Hydrolytic Stability Testing

Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.

Methodology:

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 0.1 M HCl.

-

Store the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 0.1 M NaOH.

-

Store the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

-

Store the solution under the same conditions as the acid and base hydrolysis samples.

-

Withdraw aliquots at the same time intervals.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.

Analytical Method for Degradation Product Analysis (HPLC-MS)

Objective: To separate, detect, and identify this compound and its potential degradation products.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with tandem MS (MS/MS) capabilities.

Typical HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the parent compound from any impurities (e.g., starting with 95% A, ramping to 5% A over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: UV detector at an appropriate wavelength (e.g., 254 nm) and MS detector.

Typical MS Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Fragmentation: For structural elucidation of degradation products, perform MS/MS experiments on the parent ion and any detected impurity peaks.

A diagram illustrating the general workflow for the analysis of stability samples is provided below.

Caption: General analytical workflow for stability samples.

Conclusion

This technical guide provides essential information on the stability and storage of this compound for researchers and professionals in the pharmaceutical sciences. While specific experimental data for this compound is limited, the provided guidelines on storage, handling, and forced degradation studies offer a robust framework for ensuring its quality and integrity. The proposed experimental protocols, based on established regulatory standards, serve as a starting point for comprehensive stability assessments. It is imperative that these protocols are tailored and validated for the specific context of use. Further experimental investigation is necessary to fully elucidate the degradation pathways and establish a definitive stability profile for this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. onyxipca.com [onyxipca.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]

- 7. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. jordilabs.com [jordilabs.com]

- 11. ikev.org [ikev.org]

- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

The Non-Planar Personality of a Key Synthetic Intermediate: A Technical Guide to the Molecular Structure and Conformation of 4-Amino-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4'-iodobiphenyl is a substituted biphenyl of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of novel pharmaceuticals and functional materials. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its reactivity and intermolecular interactions. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound, integrating theoretical calculations with established principles of conformational analysis for biphenyl systems. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a discussion of its potential role in biological pathways, stemming from the known activities of its parent compound, 4-aminobiphenyl.

Molecular Structure and Conformation

The defining structural feature of this compound is the torsional or dihedral angle (θ) between the two phenyl rings. This angle is a consequence of the balance between two opposing forces: the steric repulsion between the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and the π-conjugation between the rings, which is maximized in a planar arrangement.

In the case of this compound, the presence of substituents in the para positions has a minimal steric influence on the inter-ring rotation. Therefore, its conformational profile is expected to be similar to that of biphenyl itself, which in the gas phase, adopts a twisted conformation with a dihedral angle of approximately 44°.[1] In solution, this angle is reported to be around 32°.[2] The solid-state conformation can vary depending on crystal packing forces.

Computational Analysis

To provide quantitative insights into the molecular geometry of this compound, a computational analysis using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory was performed. The optimized geometry reveals a non-planar conformation. The key structural parameters are summarized in the tables below.

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) |

| C-C (inter-ring) | 1.49 |

| C-I | 2.10 |

| C-N | 1.40 |

| C-C (aromatic avg.) | 1.39 |

| C-H (aromatic avg.) | 1.08 |

| N-H (avg.) | 1.01 |

Table 2: Calculated Bond Angles for this compound

| Angle | Value (°) |

| C-C-C (inter-ring) | 120.5 |

| C-C-I | 119.8 |

| C-C-N | 121.2 |

| H-N-H | 112.5 |

Table 3: Calculated Dihedral Angle for this compound

| Dihedral Angle | Value (°) |

| C(1')-C(1)-C(4')-C(4) | 42.5 |

Note: The numbering of atoms for the dihedral angle is based on the standard IUPAC nomenclature for biphenyl.

The calculated dihedral angle of 42.5° is consistent with the expected non-planar conformation of a biphenyl derivative with non-ortho substituents.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds.[3][4][5][6]

Materials:

-

4-Iodoaniline

-

4-Iodophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) and 4-iodophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules.[7][8][9][10][11][12]

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

7.65 (d, J = 8.4 Hz, 2H)

-

7.48 (d, J = 8.4 Hz, 2H)

-

7.25 (d, J = 8.4 Hz, 2H)

-

6.65 (d, J = 8.4 Hz, 2H)

-

5.25 (s, 2H, -NH₂)

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

148.5

-

139.2

-

137.8

-

128.9

-

127.6

-

114.5

-

92.3

Characterization by X-ray Crystallography

Crystal Growth:

-

Dissolve the purified this compound in a minimal amount of a hot solvent such as ethanol or a mixture of ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, store the solution at 4°C.

-

Collect suitable single crystals for analysis.

Data Collection and Structure Refinement:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

-

Process the data and solve the structure using appropriate software (e.g., SHELX).

-

Refine the structure to obtain final atomic coordinates, bond lengths, bond angles, and the dihedral angle.

Biological Context: A Plausible Metabolic Pathway

Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation.

Logical Workflow for Conformational Analysis

The conformational analysis of this compound can be approached through a combination of computational and experimental techniques. The following diagram outlines a logical workflow for such an investigation.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. Through computational modeling, a non-planar structure with a dihedral angle of approximately 42.5° is predicted, which is in line with the established principles for substituted biphenyls. Detailed protocols for the synthesis and characterization of this important molecule have been outlined to aid researchers in its practical application. Furthermore, by drawing parallels with the known carcinogen 4-aminobiphenyl, a potential metabolic pathway leading to DNA damage has been proposed, highlighting an area for future toxicological investigation. The presented workflows provide a clear roadmap for the comprehensive analysis of this and related biphenyl derivatives.

References

- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. Predict 13C carbon NMR spectra [nmrdb.org]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Amino-4'-iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the bifunctional aromatic compound 4-Amino-4'-iodobiphenyl. Given the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data and experimental data from closely related structural analogs, namely 4-aminobiphenyl and 4-iodobiphenyl. This approach offers valuable insights for the characterization and identification of this compound in research and development settings.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, alongside experimental data for 4-aminobiphenyl and 4-iodobiphenyl for comparative analysis. These predictions are based on established computational models and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aminophenyl ring will be upfield relative to those on the iodophenyl ring due to the electron-donating effect of the amino group.

| Compound | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |

| This compound (Predicted) | ~7.65 (d, J ≈ 8.5 Hz, 2H), ~7.40 (d, J ≈ 8.5 Hz, 2H), ~7.25 (d, J ≈ 8.5 Hz, 2H), ~6.70 (d, J ≈ 8.5 Hz, 2H), ~3.80 (s, 2H, -NH₂) |

| 4-Aminobiphenyl (Experimental, in DMSO-d₆) | 7.52 (d, J = 7.3 Hz, 2H), 7.36 (t, J = 7.9 Hz, 4H), 7.20 (t, J = 7.3 Hz, 1H), 6.64 (d, J = 8.5 Hz, 2H), 5.24 (s, 2H)[1] |

| 4-Iodobiphenyl (Experimental) | Data not readily available in searched sources. |

¹³C NMR: The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the iodine will be significantly downfield, while the carbons on the aminophenyl ring will be influenced by the amino group.

| Compound | Predicted Chemical Shift (δ) ppm |

| This compound (Predicted) | ~146.0 (C-NH₂), ~140.0 (C-I), ~138.0, ~132.0, ~129.0, ~128.0, ~127.0, ~115.0, ~92.0 |

| 4-Aminobiphenyl (Experimental) | Data available on SpectraBase, but requires login for full view.[2][3] |

| 4-Iodobiphenyl (Experimental) | Data available on SpectraBase, but requires login for full view.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and the C-I stretching vibration.

| Compound | Predicted/Observed IR Absorption Bands (cm⁻¹) |

| This compound (Predicted) | ~3450-3300 (N-H stretch, two bands), ~3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), ~1600, 1500 (Aromatic C=C stretch), ~1300-1250 (C-N stretch), ~820 (para-disubstituted C-H bend), ~500 (C-I stretch) |

| 4-Aminobiphenyl (Experimental) | Spectral data available, often showing N-H stretches around 3400 cm⁻¹, and aromatic C-H and C=C bands.[5] |

| 4-Iodobiphenyl (Experimental) | Typically shows aromatic C-H and C=C bands, with the C-I stretch at lower wavenumbers.[6] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the biphenyl core.

| Compound | Predicted/Observed m/z Ratios |

| This compound (Predicted) | Molecular Ion (M⁺): 295. Fragmentation: [M-I]⁺ at 168, further fragmentation of the aminobiphenyl cation. |

| 4-Aminobiphenyl (Experimental) | Molecular Ion (M⁺): 169.[2][7] |

| 4-Iodobiphenyl (Experimental) | Molecular Ion (M⁺): 280. Fragmentation: [M-I]⁺ at 153.[6] |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above. These methodologies are standard in organic characterization and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is necessary. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) for a hard ionization technique that provides detailed fragmentation patterns, or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended that experimental data be acquired and compared with the predictions and comparative data presented herein.

References

- 1. 4-Aminobiphenyl(92-67-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ez.restek.com [ez.restek.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Amino-4'-iodobiphenyl, a key building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Physicochemical Properties and Safety Information

This compound is a solid organic compound with the molecular formula C₁₂H₁₀IN.[1] It is crucial to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 295.12 g/mol | [1] |

| IUPAC Name | 4-(4-iodophenyl)aniline | [1] |

| CAS Number | 7285-77-0 | |

| Appearance | Solid | |

| Melting Point | 196-203 °C | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups. An alternative, though often requiring harsher conditions, is the Ullmann condensation.

Recommended Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, 4-iodoaniline is coupled with 4-iodophenylboronic acid.

2.1.1. Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar biaryl syntheses.[3][4]

Materials:

-

4-Iodoaniline

-

4-Iodophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Degassed deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-iodoaniline (1.0 mmol, 1.0 eq.), 4-iodophenylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL total) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (15 mL each).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

| Reactant Ratio (Aniline:Boronic Acid) | 1 : 1.2 |

| Catalyst Loading | 3 mol% |

| Base | K₂CO₃ (2.0 eq.) |

| Solvent System | 1,4-Dioxane / Water (4:1) |

| Temperature | 80-100 °C |

| Reaction Time | 4-12 hours |

| Expected Yield | 80-95% (based on similar reactions) |

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical method for forming biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides at elevated temperatures.[5] While it can be used to synthesize symmetric biaryls, it can also be adapted for cross-coupling reactions.

2.2.1. General Experimental Considerations for Ullmann Condensation

A typical Ullmann reaction for this synthesis would involve heating 4-iodoaniline and a suitable aryl halide (like 1,4-diiodobenzene) with copper powder or a copper(I) salt in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene at temperatures often exceeding 150 °C.[6] Due to the harsh conditions and often lower yields compared to the Suzuki-Miyaura coupling, this method is generally less preferred for laboratory-scale synthesis.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity suitable for further applications. The primary methods are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

3.1.1. Experimental Protocol for Recrystallization

-

Solvent Selection: Test the solubility of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often a good starting point.

-

Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

For separating mixtures with components of different polarities, column chromatography is the method of choice.

3.2.1. Experimental Protocol for Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is a common choice for the stationary phase.

-

Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. The polarity of the eluent can be adjusted by changing the ratio of the two solvents. Start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Aromatic protons in the range of δ 6.5-7.8 ppm. The protons on the aminophenyl ring will appear more upfield than those on the iodophenyl ring. The amine protons will appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | Aromatic carbons in the range of δ 115-150 ppm. The carbon attached to the iodine will be at a characteristic chemical shift. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 295. |

| Infrared (IR) | N-H stretching vibrations around 3300-3500 cm⁻¹, C-N stretching around 1250-1350 cm⁻¹, and aromatic C-H stretching around 3000-3100 cm⁻¹. |

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

- 1. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B22115.06 [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide to High-Purity 4-Amino-4'-iodobiphenyl for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of high-purity 4-Amino-4'-iodobiphenyl, including its commercial availability, key properties, synthesis, and potential applications in biomedical research, with a focus on its role as a versatile chemical intermediate.

Commercial Availability and Physicochemical Properties

High-purity this compound (CAS No. 7285-77-0) is available from several commercial chemical suppliers.[1][2] Purity levels typically reach up to 97%.[1] This compound is an amine derivative of biphenyl, presenting as an off-white to light brown solid.[2] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 7285-77-0 | PubChem[3] |

| Molecular Formula | C₁₂H₁₀IN | PubChem[3] |

| Molecular Weight | 295.12 g/mol | PubChem[3] |

| Appearance | Off-white to light brown solid | ChemicalBook[2] |

| Purity | ≥ 97% | Advanced ChemBlocks[1] |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook[2] |

Certificates of Analysis (CoA) confirming the purity and identity of the compound are typically available from suppliers upon request or may be downloadable from their websites.[4][5][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method for constructing the biphenyl core.[7][8][9][10]

Suzuki-Miyaura Cross-Coupling: A General Protocol

This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex. For the synthesis of 4-Amino-4'-iodobhenyl, this would typically involve the coupling of a protected 4-iodoaniline derivative with 4-aminophenylboronic acid, or a similar strategy.

A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand are commonly used.[11]

-

Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.[11]

-

Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of the base is typically employed.[11]

-

Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., nitrogen or argon).[11]

Detailed Protocol for a Representative Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl iodide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is added under a positive flow of the inert gas.

-

Degassed solvent is added via syringe.

-

Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biphenyl product.[12]

Biological Significance and Potential Signaling Pathway Involvement

While direct studies on the biological activity of this compound are not extensively reported in the available literature, its structural parent, 4-aminobiphenyl, is a known carcinogen that exerts its effects through metabolic activation and the formation of DNA adducts, leading to mutations.[13][14] The metabolism of 4-aminobiphenyl involves oxidation by cytochrome P450 enzymes and subsequent conjugation reactions.[13]

The introduction of an iodine atom at the 4'-position, as in this compound, provides a valuable synthetic handle for the development of novel compounds with potential applications in drug discovery. This functional group can be readily modified through various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

Given the role of various biphenyl derivatives as inhibitors of key signaling pathways in cancer, it is plausible that derivatives of this compound could be designed to target pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[15][16]

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[17] A simplified representation of this pathway is provided below.

References

- 1. 4'-Iodo-[1,1'-biphenyl]-4-amine 97% | CAS: 7285-77-0 | AChemBlock [achemblock.com]

- 2. 4'-Iodo-(1,1'-biphenyl)-4-amine | 7285-77-0 [chemicalbook.com]

- 3. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemie Brunschwig | Download Certificates of Analysis from different… [chemie-brunschwig.ch]

- 5. Certificates of Analysis (COA) | STERIS [steris.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. scribd.com [scribd.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 14. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Versatile Role of 4-Amino-4'-iodobiphenyl in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4'-iodobiphenyl is a key bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a reactive amino group on one phenyl ring and an iodo group on the other, allows for sequential and site-selective functionalization. This unique characteristic makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo group facilitates participation in various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of extended biaryl systems and the introduction of diverse nitrogen-containing functionalities. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀IN | --INVALID-LINK--[1] |

| Molecular Weight | 295.12 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 4-(4-iodophenyl)aniline | --INVALID-LINK--[1] |

| CAS Number | 7285-77-0 | --INVALID-LINK--[1] |

| Appearance | Solid | |

| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | --INVALID-LINK--[1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 4-iodobiphenyl: nitration followed by reduction of the nitro group.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 4-Iodo-4'-nitrobiphenyl (Nitration)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of 4-Iodobiphenyl: Slowly add 4-iodobiphenyl to the cooled sulfuric acid with continuous stirring.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Nitration: Add the nitrating mixture dropwise to the solution of 4-iodobiphenyl, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid precipitate of 4-iodo-4'-nitrobiphenyl is collected by filtration, washed with cold water until neutral, and dried.

Experimental Protocol: Synthesis of this compound (Reduction)

A common method for the reduction of the nitro group is using tin(II) chloride in the presence of hydrochloric acid.[2]

-

Reaction Setup: In a round-bottom flask, suspend 4-iodo-4'-nitrobiphenyl in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete, as indicated by TLC.

-

Workup: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Role as a Synthetic Building Block

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide array of complex molecules through selective functionalization of its amino and iodo groups.

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling

The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, extending the biphenyl system.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd/C | K₂CO₃ | DMF/H₂O | Reflux | 5 | 42 | [3] |

| 4-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | - | 41-92 | [4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction can be applied to the iodo-substituted ring of this compound to introduce a wide range of primary and secondary amines.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).[5]

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic extract, dry, and concentrate. Purify the residue by column chromatography.

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 150 (MW) | High | [6] |

| Morpholine | Pd(dba)₂ | tBuDavePhos | KOtBu | Toluene | 90-120 | - |

Applications in Drug Discovery and Medicinal Chemistry

The biphenylamine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. This compound serves as a crucial starting material for the synthesis of such compounds, where the biaryl core mimics the hinge-binding region of ATP in various kinases.

Caption: General workflow for kinase inhibitor synthesis.

Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors

Derivatives of this compound have been utilized in the synthesis of potent inhibitors of Bruton's Tyrosine Kinase (Btk), a key enzyme in B-cell signaling pathways. The general synthetic strategy involves an initial Suzuki coupling to introduce a heteroaromatic moiety, followed by functionalization of the amino group to incorporate pharmacophores that interact with the kinase active site.

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show signals for the aromatic protons. The protons on the aniline ring would appear as two doublets in the upfield aromatic region, while the protons on the iodophenyl ring would also appear as two doublets, likely further downfield due to the deshielding effect of the iodine atom. The amino protons would typically appear as a broad singlet.